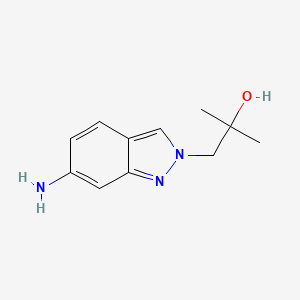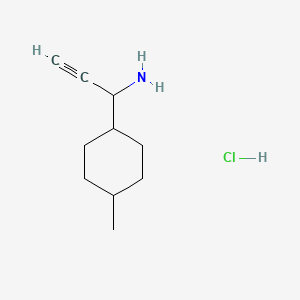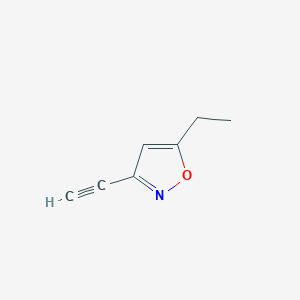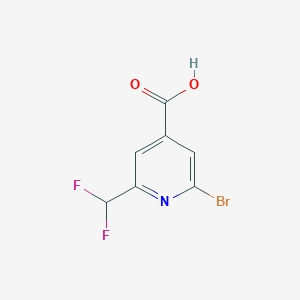
5-Amino-1-ethyl-3-(2-methoxyethyl)pyrimidine-2,4(1h,3h)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-1-ethyl-3-(2-methoxyethyl)pyrimidine-2,4(1h,3h)-dione is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are found in many biologically active molecules, including nucleotides and vitamins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-ethyl-3-(2-methoxyethyl)pyrimidine-2,4(1h,3h)-dione typically involves multi-step organic reactions. A common approach might include:
Starting Materials: Ethyl acetoacetate, urea, and 2-methoxyethylamine.
Reaction Steps:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent systems, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxyethyl groups.
Reduction: Reduction reactions could target the carbonyl groups in the pyrimidine ring.
Substitution: Nucleophilic substitution reactions might occur at the amino or ethyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Nucleotide Analogues: Potential use in the synthesis of nucleotide analogues for research in genetics and molecular biology.
Medicine
Industry
Material Science: Possible use in the development of new materials with specific properties.
作用机制
The mechanism of action would depend on the specific application. For example, if used in pharmaceuticals, it might interact with enzymes or nucleic acids, affecting their function. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
5-Amino-1-ethyl-3-methylpyrimidine-2,4(1h,3h)-dione: Similar structure but lacks the methoxyethyl group.
5-Amino-1-ethyl-3-(2-hydroxyethyl)pyrimidine-2,4(1h,3h)-dione: Similar structure with a hydroxyethyl group instead of methoxyethyl.
Uniqueness
The presence of the methoxyethyl group in 5-Amino-1-ethyl-3-(2-methoxyethyl)pyrimidine-2,4(1h,3h)-dione may confer unique chemical properties, such as increased solubility or specific reactivity, distinguishing it from similar compounds.
属性
分子式 |
C9H15N3O3 |
|---|---|
分子量 |
213.23 g/mol |
IUPAC 名称 |
5-amino-1-ethyl-3-(2-methoxyethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H15N3O3/c1-3-11-6-7(10)8(13)12(9(11)14)4-5-15-2/h6H,3-5,10H2,1-2H3 |
InChI 键 |
FZOMMADCAVQUQG-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C(=O)N(C1=O)CCOC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride](/img/structure/B13485261.png)






![(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13485292.png)



![2-[(2E)-2-[(2E)-2-[[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-5-methoxy-1,3-benzothiazol-3-yl]ethanol;chloride](/img/structure/B13485310.png)
![2-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13485327.png)
